molecular formula C12H14O4 B8702922 2-(4-(2-Ethoxy-2-oxoethyl)phenyl)acetic acid

2-(4-(2-Ethoxy-2-oxoethyl)phenyl)acetic acid

Cat. No. B8702922
M. Wt: 222.24 g/mol
InChI Key: YFPODNJJKNPQDP-UHFFFAOYSA-N
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Patent
US07351742B2

Procedure details

A solution of the diester from preparation 9 (11.8 g,•47.0 mmol) and 2,2′-(1,4-phenylene)diacetic acid (15.73 g, 81.0 mmol) in ethanol (6.14 ml) and dioxan (75 ml) was treated dropwise with 12M hydrochloric acid (1.57 ml, 18.8 mmol). The reaction mixture was stirred at reflux for 18 hours before being allowed to cool and concentrated to low volume. The reaction mixture was diluted with toluene (125 ml) and the resulting slurry filtered. The filtrate was concentrated in vacuo and the residue taken up in water and basified with sodium bicarbonate until pH neutral. The mixture was diluted with ethyl acetate (200 ml) and the organic layer was separated and washed with sodium bicarbonate solution (5×30 ml) and sat. aq. sodium chloride (50 ml). The combined aqueous extracts were acidified to pH 3 with 6M hydrochloric acid and extracted with ether (3×30 ml). The organics were combined, dried (magnesium sulphate) and concentrated in vacuo. The residue was triturated with pentane giving the title compound as a colourless solid 10.8 g.
[Compound]
Name
diester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.73 g
Type
reactant
Reaction Step One
Quantity
6.14 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1.57 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:11][C:12]([OH:14])=[O:13])[CH:6]=[CH:5][C:4]([CH2:7][C:8]([OH:10])=[O:9])=[CH:3][CH:2]=1.Cl.[CH2:16](O)[CH3:17]>O1CCOCC1>[CH2:16]([O:9][C:8](=[O:10])[CH2:7][C:4]1[CH:3]=[CH:2][C:1]([CH2:11][C:12]([OH:14])=[O:13])=[CH:6][CH:5]=1)[CH3:17]

Inputs

Step One
Name
diester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
15.73 g
Type
reactant
Smiles
C1(=CC=C(C=C1)CC(=O)O)CC(=O)O
Name
Quantity
6.14 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1.57 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to low volume
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with toluene (125 ml)
FILTRATION
Type
FILTRATION
Details
the resulting slurry filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The mixture was diluted with ethyl acetate (200 ml)
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with sodium bicarbonate solution (5×30 ml) and sat. aq. sodium chloride (50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulphate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with pentane giving the title compound as a colourless solid 10.8 g

Outcomes

Product
Name
Type
Smiles
C(C)OC(CC1=CC=C(C=C1)CC(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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